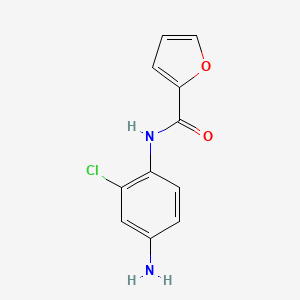

N-(4-amino-2-chlorophenyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIDNOGYXJDQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-chlorophenyl)furan-2-carboxamide

Introduction

N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a member of the furan-2-carboxamide class of compounds, a scaffold of significant interest in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a furan ring, a bio-isostere for various other cyclic systems, coupled with a substituted phenylamine moiety, presents a rich chemical space for the development of novel therapeutic agents. Emerging research has highlighted the potential of furan-2-carboxamide derivatives in exhibiting a range of biological activities, including antimicrobial and antibiofilm properties. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights into their determination and significance for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from closely related analogs and established analytical methodologies to provide a robust predictive profile.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is systematically identified by the following key descriptors:

-

Chemical Name: this compound

-

CAS Number: 293737-95-8[1]

-

Molecular Formula: C₁₁H₉ClN₂O₂[1]

-

Molecular Weight: 236.65 g/mol [1]

The molecular structure, depicted below, reveals a central amide linkage connecting a furan-2-carbonyl moiety to a 4-amino-2-chlorophenyl group. This arrangement confers a specific three-dimensional conformation that dictates its intermolecular interactions and, consequently, its physicochemical behavior.

Core Physicochemical Properties: A Predictive Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing aspects from synthetic route optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| Melting Point (°C) | 200 - 220 | Purity assessment, solid-state stability, and formulation development. |

| Boiling Point (°C) | > 400 (Decomposes) | Not applicable for solid compounds; decomposition temperature is more relevant. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Affects bioavailability, formulation, and choice of solvents for in vitro assays. |

| pKa | Basic pKa (amino group): ~3-4; Acidic pKa (amide N-H): ~15-16 | Influences solubility, absorption, and interaction with biological targets at physiological pH. |

| LogP | ~2.5 - 3.5 | A key indicator of lipophilicity, impacting membrane permeability and oral absorption. |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

This section outlines the standard experimental protocols for determining the key physicochemical properties of this compound, emphasizing the scientific rationale behind each procedural step.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

The use of a finely ground powder ensures uniform heat distribution throughout the sample. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.

Solubility Assessment

Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for its formulation and biological testing.

-

Solvent Selection: A range of solvents with varying polarities is chosen, including water, buffered aqueous solutions (pH 4, 7.4, 9), and common organic solvents (e.g., ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Procedure: A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial.

-

Equilibration: The mixture is agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution.

-

Observation: The sample is visually inspected for the presence of undissolved solid. The results are typically reported qualitatively (e.g., soluble, partially soluble, insoluble).

Caption: A logical workflow for the qualitative solubility assessment of an organic compound.

Ionization Constant (pKa) Determination

The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. For this compound, the primary amino group will have a basic pKa, and the amide N-H proton will have a very weakly acidic pKa.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

This method directly measures the change in pH as a function of added titrant, providing a reliable and accurate determination of the ionization constant. The use of a co-solvent is a pragmatic choice to overcome the poor aqueous solubility of many organic molecules.

Lipophilicity (LogP) Measurement

The partition coefficient (P), usually expressed as its logarithm (LogP), is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's membrane permeability and oral absorption.

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel.

-

Equilibration: The mixture is shaken for a prolonged period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Step-by-step workflow for the determination of LogP using the shake-flask method.

Spectroscopic Profile: A Predictive Interpretation

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals in the range of 6.5-8.0 ppm are expected. The protons on the furan ring will likely appear as doublets or doublet of doublets. The protons on the substituted phenyl ring will exhibit a more complex splitting pattern due to the presence of the amino and chloro substituents.

-

Amine Protons (NH₂): A broad singlet is anticipated, the chemical shift of which will be dependent on the solvent and concentration.

-

Amide Proton (NH): A singlet is expected, typically in the downfield region (δ > 8.0 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the range of 160-170 ppm is characteristic of the amide carbonyl group.

-

Aromatic Carbons: Multiple signals in the aromatic region (100-150 ppm) corresponding to the carbons of the furan and phenyl rings. The carbons attached to the heteroatoms (oxygen, nitrogen, chlorine) will have distinct chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups.

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is expected for the amide carbonyl group.

-

C-N Stretching: An absorption band in the region of 1200-1400 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 236, with a characteristic isotopic pattern (M+2) at m/z 238 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the aromatic rings.

Synthesis Pathway

A plausible and efficient synthesis of this compound involves the acylation of 4-amino-2-chlorophenylamine with furan-2-carbonyl chloride.

Furan-2-carbonyl chloride + 4-amino-2-chloroaniline → this compound + HCl

-

Dissolution: 4-amino-2-chloroaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Acylation: Furan-2-carbonyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule remains limited, a robust predictive profile has been constructed based on the analysis of closely related analogs and established analytical methodologies. The outlined experimental protocols offer a practical framework for researchers to determine these properties in the laboratory, and the predicted spectroscopic data provides a valuable reference for structural characterization. A comprehensive understanding of these physicochemical parameters is essential for advancing the research and development of this and other promising furan-2-carboxamide derivatives as potential therapeutic agents.

References

N-(4-amino-2-chlorophenyl)furan-2-carboxamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-amino-2-chlorophenyl)furan-2-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, analytical characterization, potential applications, and safety protocols, offering field-proven insights and methodologies.

Core Compound Identification and Properties

This compound is a molecule of interest due to its structural motifs, which are prevalent in biologically active compounds. The furan ring, coupled with a substituted phenylamine, forms a scaffold with potential for diverse chemical interactions.

| Property | Value | Source |

| CAS Number | 293737-95-8 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [1] |

| Molecular Weight | 236.65 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=O)C=C1C(=O)NC2=C(C=C(C=C2)N)Cl | |

| InChI Key | Information not available in search results |

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound was not found in the initial search, a logical and well-established synthetic route can be proposed based on standard organic chemistry principles and published methods for analogous compounds. The most direct approach involves the acylation of an appropriately substituted aniline with a furan-derived acylating agent.

Proposed Synthetic Pathway: Amide Coupling

The synthesis of this compound can be efficiently achieved through the coupling of 4-amino-2-chloroaniline with furan-2-carbonyl chloride. This reaction is a standard amide bond formation.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for similar amide couplings.[2]

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-amino-2-chloroaniline in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 1.0 to 1.1 equivalents of furan-2-carbonyl chloride in the same anhydrous solvent dropwise. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Synthesis of Precursors

An alternative approach could involve the synthesis of a nitro-substituted precursor followed by reduction, a common strategy in medicinal chemistry.[3] This would entail the acylation of 2-chloro-4-nitroaniline with furan-2-carbonyl chloride, followed by the reduction of the nitro group to an amine using a reducing agent like Pd/C and hydrogen gas.[3]

Diagram of the Alternative Synthetic Pathway:

Caption: Alternative synthesis via a nitro-intermediate.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and chlorophenyl rings, as well as signals for the amine and amide protons. The coupling patterns and chemical shifts would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 236.65 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and C-N stretching, as well as bands associated with the aromatic rings.

Potential Biological and Chemical Applications

The furan-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This suggests that this compound is a promising candidate for further investigation in several areas.

Antimicrobial and Antibiofilm Activity

Derivatives of furan-2-carboxamide have demonstrated significant potential in combating bacterial pathogens.[4] Some studies suggest that these compounds may act by inhibiting biofilm formation, a key factor in persistent infections. The mechanism of action for some related compounds involves the antagonism of the LasR receptor, a critical component of the quorum-sensing system in bacteria like Pseudomonas aeruginosa.[4]

Anticancer Properties

Structurally similar compounds have been evaluated for their anticancer potential, with some showing the ability to induce apoptosis in various cancer cell lines.[4] The planar aromatic systems in this compound could potentially intercalate with DNA or interact with key enzymatic targets in cancer cells.

Other Potential Activities

Research into related furan carboxamides has also explored their utility as:

The specific biological activity of this compound would need to be determined through dedicated screening and mechanistic studies.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for a structurally similar compound, N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, provide a strong basis for safe handling protocols.[5]

Hazard Identification (Predicted)

Based on analogous compounds, this compound should be handled as a potentially hazardous chemical. Predicted hazards include:

-

Skin Irritation: May cause skin irritation upon contact.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, maintaining a cool and dry environment is recommended.[4]

Conclusion

This compound is a compound with considerable potential for research and development, particularly in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of its structural class make it an attractive target for further investigation. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to explore its potential applications safely and effectively.

References

- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

-

PubChem. This compound. [Link]

Sources

Spectroscopic and Synthetic Elucidation of N-(4-amino-2-chlorophenyl)furan-2-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of N-(4-amino-2-chlorophenyl)furan-2-carboxamide, a compound of interest for researchers and professionals in drug development. This document details the synthesis, purification, and in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and supported by data from analogous structures.

Introduction

This compound belongs to the furan-2-carboxamide class of compounds, which have garnered significant attention in medicinal chemistry for their diverse biological activities. The structural arrangement of a furan ring linked to a substituted aniline moiety via an amide bond provides a versatile scaffold for designing novel therapeutic agents. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

This guide presents a plausible synthetic route and a detailed interpretation of the expected spectroscopic data for the title compound, based on established chemical principles and data from structurally related molecules[1][2].

Synthesis and Purification

The synthesis of this compound can be achieved through a standard amidation reaction between furan-2-carbonyl chloride and 4-amino-2-chloroaniline. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Synthetic Protocol

Materials:

-

Furan-2-carbonyl chloride

-

4-Amino-2-chloroaniline

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-amino-2-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of furan-2-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of NMR, IR, and MS techniques. The following sections detail the expected data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR spectra provide key structural information.

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.2 (s, 1H) | -NH-C=O |

| ~7.9 (dd, J = 1.8, 0.8 Hz, 1H) | H-5 (furan) |

| ~7.3 (dd, J = 3.6, 0.8 Hz, 1H) | H-3 (furan) |

| ~7.2 (d, J = 2.4 Hz, 1H) | H-3' (phenyl) |

| ~7.0 (d, J = 8.4 Hz, 1H) | H-6' (phenyl) |

| ~6.7 (dd, J = 8.4, 2.4 Hz, 1H) | H-5' (phenyl) |

| ~6.6 (dd, J = 3.6, 1.8 Hz, 1H) | H-4 (furan) |

| ~5.5 (s, 2H) | -NH₂ |

Note: Predicted chemical shifts and coupling constants are based on data from structurally similar compounds and may vary slightly in an experimental setting.

Interpretation of NMR Spectra:

-

¹H NMR: The downfield singlet at approximately 10.2 ppm is characteristic of the amide proton. The furan ring protons are expected to appear as distinct signals: H-5 as a doublet of doublets around 7.9 ppm, H-3 as a doublet of doublets around 7.3 ppm, and H-4 as a doublet of doublets around 6.6 ppm. The aromatic protons of the chlorophenyl ring will exhibit a splitting pattern corresponding to their substitution, with H-3' as a doublet, H-6' as a doublet, and H-5' as a doublet of doublets. The broad singlet around 5.5 ppm is indicative of the primary amine protons.

-

¹³C NMR: The amide carbonyl carbon is the most deshielded, appearing around 156.5 ppm. The furan and phenyl carbons will resonate in the aromatic region (110-150 ppm). The carbon bearing the amino group (C-4') and the carbon attached to the furan ring (C-2) are expected at the downfield end of this region. The presence of the electron-withdrawing chlorine atom will influence the chemical shifts of the adjacent carbons (C-1' and C-3').

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3450-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| ~3300-3250 | N-H stretch | Amide (-NH-) |

| ~1660-1640 | C=O stretch (Amide I) | Amide |

| ~1600-1450 | C=C stretch | Aromatic rings |

| ~1550-1510 | N-H bend (Amide II) | Amide |

| ~1250-1020 | C-O stretch | Furan ring |

| ~800-700 | C-Cl stretch | Aryl chloride |

Interpretation of IR Spectrum: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the amide group in the region of 3450-3250 cm⁻¹. A prominent band around 1650 cm⁻¹ will be indicative of the amide carbonyl (Amide I) stretching. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the furan ring and the C-Cl stretching of the chlorophenyl group will also be present at their characteristic frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| ~236/238 | [M]⁺ (Molecular ion) |

| ~142/144 | [Cl-C₆H₃(NH₂)-NH]⁺ |

| ~111 | [C₅H₃O-CO]⁺ |

| ~95 | [C₅H₃O-C=O]⁺ |

Interpretation of Mass Spectrum: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 236, with an isotopic peak [M+2]⁺ at m/z 238 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would involve the cleavage of the amide bond, leading to fragments corresponding to the furanoyl cation (m/z 95) and the 4-amino-2-chlorophenylamino radical cation (m/z 142/144).

Caption: Workflow for spectroscopic analysis and structural elucidation.

Conclusion

This technical guide has outlined a practical synthetic route and a detailed spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with their interpretations, provide a robust framework for the characterization of this compound. This information is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and identification of this and related molecules.

References

-

Valverde, M. G., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 26(46), 10563-10571. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4438. Available from: [Link]

-

PubChemLite. (n.d.). N-(4-chlorophenyl)furan-2-carboxamide. Retrieved from: [Link]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Furan-2-Carboxamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of furan-2-carboxamide derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. From combating microbial infections and neoplastic diseases to modulating inflammatory responses and neuronal excitability, these derivatives have emerged as a versatile scaffold in medicinal chemistry. This document synthesizes current research to offer a technical overview of their synthesis, mechanisms of action, and structure-activity relationships, providing a vital resource for professionals engaged in drug discovery and development.

Introduction: The Furan-2-Carboxamide Scaffold

The furan-2-carboxamide core, characterized by a furan ring linked to a carboxamide group at the second position, represents a privileged structure in medicinal chemistry. The furan moiety, an aromatic five-membered heterocycle containing an oxygen atom, is a bioisostere of the phenyl ring and can engage in various non-covalent interactions with biological targets. The carboxamide linkage provides a hydrogen bond donor and acceptor, contributing to target affinity and influencing the molecule's physicochemical properties. The versatility of this scaffold lies in the facile modification of both the furan ring and the amide nitrogen, allowing for the generation of large, structurally diverse libraries for biological screening.

Synthetic Strategies: Building the Furan-2-Carboxamide Core

The synthesis of furan-2-carboxamide derivatives is typically achieved through the coupling of a furan-2-carboxylic acid derivative with a primary or secondary amine. A common and efficient method involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the amine.

General Synthetic Workflow

A prevalent synthetic route commences with the conversion of furan-2-carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with the desired amine.

Caption: Generalized synthetic scheme for furan-2-carboxamide derivatives.

Detailed Synthetic Protocol: Amidation via Acyl Chloride

This protocol describes a common method for the synthesis of N-substituted furan-2-carboxamides.

-

Activation of Furan-2-carboxylic Acid: Furan-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) to produce furan-2-carbonyl chloride.[1] The reaction is typically performed in an inert solvent like toluene. The excess thionyl chloride is removed by distillation.

-

Amine Coupling: The resulting furan-2-carbonyl chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, the desired primary or secondary amine is added, usually in the presence of a base like pyridine or triethylamine (TEA) to neutralize the hydrochloric acid byproduct.[2][3]

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure furan-2-carboxamide derivative.

Antimicrobial Activity: A New Frontier in Infectious Disease

Furan-2-carboxamide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial and Antifungal Spectrum

Studies have shown that these compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli.[4] Furthermore, notable antifungal activity has been observed against species such as Candida albicans, Aspergillus niger, and Fusarium brachygibbosum.[4][5]

Experimental Protocols for Antimicrobial Screening

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Plate Inoculation: The surface of a Mueller-Hinton agar (MHA) plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Well Creation and Sample Addition: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar. A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

The broth microdilution method is a quantitative assay to determine the lowest concentration of a compound that inhibits visible microbial growth.

-

Serial Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized microbial suspension.

-

Controls: Positive (microbe-containing medium without the test compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency of furan-2-carboxamide derivatives is highly dependent on the nature of the substituents.

| Derivative Class | Key Structural Features | Observed Antimicrobial Activity | Reference |

| Carbamothioyl-furan-2-carboxamides | Presence of a carbamothioyl moiety and aromatic substituents on the amine. | Significant antibacterial and antifungal activity. Aromatic moieties increase lipophilicity, potentially enhancing cell penetration. | [4] |

| 5-Arylfuran-2-carboxamides | Aromatic or heteroaromatic ring at the 5-position of the furan. | Potent antifungal activity, particularly against Candida species. Dichloro-substitution on the aryl ring was found to be favorable. | [5] |

| Furan-2-carboxamides with 2,4-dinitrophenylhydrazone moiety | Incorporation of a 2,4-dinitrophenylhydrazone group. | Active against E. coli. |

Anticancer Potential: Targeting the Hallmarks of Cancer

A significant body of research has highlighted the potent anticancer activity of furan-2-carboxamide derivatives against various cancer cell lines, including those of the liver (HepG2, Huh-7), breast (MCF-7), and cervix (HeLa).[6]

Mechanisms of Anticancer Action

These compounds exert their anticancer effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis.

Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents.[7] By binding to tubulin, they prevent its depolymerization, leading to the stabilization of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Caption: Mechanism of action of microtubule-stabilizing furan-2-carboxamide derivatives.

Some derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[9] By promoting the activity of the tumor suppressor PTEN, these compounds can suppress these pro-survival pathways, leading to decreased cell proliferation.[9]

Experimental Protocols for Anticancer Evaluation

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the furan-2-carboxamide derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of furan-2-carboxamides is significantly influenced by the substitution pattern.

| Derivative Class | Key Structural Features | Observed Anticancer Activity (IC₅₀) | Reference |

| Carbamothioyl-furan-2-carboxamides | Electron-donating substituents (e.g., p-methyl) on the phenyl ring. | Increased anticancer activity. For example, the p-tolyl derivative showed higher activity against hepatocellular carcinoma. | [10] |

| N-substituted furan-2-carboxamides | Specific substitutions on the N-aryl or N-alkyl group. | Potent antiproliferative activity with IC₅₀ values in the low micromolar range (4-8 µM) in various cancer cell lines. | [7][11] |

| Furan-based carbohydrazides and triazoles | Incorporation of carbohydrazide or triazole moieties. | Exhibited good cytotoxic activity with IC₅₀ values of 4.06 µM and 2.96 µM against MCF-7 cells, respectively. | [8] |

Anti-inflammatory and Anticonvulsant Activities

While less explored than their antimicrobial and anticancer properties, furan-2-carboxamide derivatives have also shown promise as anti-inflammatory and anticonvulsant agents.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are thought to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[12]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.

-

Inhibitor Incubation: The enzyme is incubated with the test compound (potential inhibitor) for a defined period.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. After a specific time, the reaction is stopped.

-

Product Quantification: The amount of prostaglandin produced is quantified, often using an ELISA-based method. The inhibitory effect of the compound is determined by comparing the prostaglandin levels in the presence and absence of the inhibitor.

Anticonvulsant Activity

Preliminary studies have indicated that certain furan-2-carboxamide derivatives possess anticonvulsant properties, potentially through modulation of GABAergic neurotransmission.

Two standard models are commonly used for the initial screening of anticonvulsant drugs:

-

Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures in rodents via electrical stimulation and is used to identify compounds effective against generalized tonic-clonic seizures. The ability of a test compound to prevent the hind limb tonic extension phase of the seizure is a measure of its anticonvulsant activity.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold and are effective against absence seizures. The test compound's ability to prevent or delay the onset of clonic and tonic seizures induced by pentylenetetrazole is assessed.

Conclusion and Future Directions

The furan-2-carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents with a diverse range of biological activities. The synthetic accessibility of these compounds, coupled with their potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, makes them an exciting area for further research.

Future efforts should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these derivatives to gain a deeper understanding of their biological effects.

-

In Vivo Efficacy and Safety: Comprehensive evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.

The continued exploration of furan-2-carboxamide derivatives holds significant promise for the discovery of new and effective treatments for a wide array of human diseases.

References

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

-

Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. (n.d.). MDPI. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2021). Bentham Science Publisher. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. (n.d.). MDPI. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). National Center for Biotechnology Information. [Link]

-

(PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). ResearchGate. [Link]

-

Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (2021). PubMed. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). National Center for Biotechnology Information. [Link]

-

Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. (2024). PubMed. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Center for Biotechnology Information. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). National Center for Biotechnology Information. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). ResearchGate. [Link]

-

Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (n.d.). National Center for Biotechnology Information. [Link]

-

Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). Slideshare. [Link]

-

Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. (n.d.). Bentham Science. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PubMed Central. [Link]

-

2-Furoyl chloride. (n.d.). Wikipedia. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Furan-Based Bioactive Compounds: From Synthesis to Mechanism of Action

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Relevance of the Furan Scaffold

In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle is not merely a structural component but an active contributor to the pharmacological profiles of numerous therapeutic agents.[1][2] Its unique electronic and structural properties—being an electron-rich aromatic system with a polar ether oxygen—allow it to serve as a versatile bioisostere for other rings, like phenyl or thiophene, often improving pharmacokinetic parameters such as solubility and metabolic stability.[2][3][4] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8]

This guide is designed for researchers and drug development professionals. It moves beyond simple recitation of facts to explore the causality behind the discovery pipeline for novel furan-based compounds. We will delve into the strategic choices made during synthesis, the logic of high-throughput screening campaigns, and the intricate process of elucidating the mechanism of action, grounding each step in established, verifiable protocols.

Part 1: Strategic Synthesis of Furan-Based Compound Libraries

The foundation of any discovery program is a chemically diverse and synthetically accessible compound library. The choice of synthetic route is paramount, as it dictates the variety of functional groups that can be incorporated, which in turn governs the potential biological targets.

The Paal-Knorr Synthesis: A Cornerstone Methodology

For constructing the furan core, the Paal-Knorr synthesis remains one of the most robust and widely utilized methods due to its reliability and the accessibility of its precursors.[9] First reported in 1884, this reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9]

Causality of Choice: The strategic value of the Paal-Knorr synthesis lies in its convergent nature. The 1,4-dicarbonyl precursor can be assembled from various simpler molecules, allowing for diverse substitutions to be introduced at what will become the C2, C3, C4, and C5 positions of the furan ring. This inherent flexibility is critical for building a library to probe structure-activity relationships (SAR). While historically requiring harsh acidic conditions, modern adaptations utilize milder catalysts like titanium tetrachloride (TiCl₄) or microwave assistance, broadening the compatibility with sensitive functional groups.[9][10]

Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol describes a modern, efficient synthesis of a substituted furan from a 1,4-dicarbonyl precursor.

-

Reagent Preparation:

-

Dissolve the 1,4-dicarbonyl compound (1.0 mmol) in 3 mL of ethanol in a 10 mL microwave reaction vial.

-

Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%) as the catalyst.

-

-

Microwave Irradiation:

-

Seal the vial with a septum.

-

Place the vial in a microwave reactor.

-

Irradiate at 120°C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

-

Work-up and Isolation:

-

After cooling, quench the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired furan derivative.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow from precursor synthesis to a purified furan library ready for biological evaluation.

Caption: Workflow for generating a furan library via Paal-Knorr synthesis.

Part 2: High-Throughput Screening (HTS) for Bioactive Hits

With a diverse library in hand, the next phase is to identify compounds that exhibit a desired biological effect. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel.

The Logic of a Self-Validating HTS Campaign: A robust HTS campaign is designed to minimize false positives and negatives. The primary screen is often a cell-based phenotypic assay, such as a cytotoxicity screen, which casts a wide net to identify compounds affecting cell viability.[11] Hits from this primary screen are then subjected to secondary, more specific assays to confirm activity and begin to elucidate the mechanism of action.

Primary Screen: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[11] It is a workhorse in anticancer drug discovery.

Experimental Protocol: HTS Cytotoxicity Screening using MTT Assay

This protocol is designed for a 96-well plate format.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[11]

-

-

Compound Addition:

-

Prepare serial dilutions of the furan library compounds in culture medium. The final DMSO concentration must not exceed 0.5% to avoid solvent toxicity.[11]

-

Add 100 µL of the medium containing the test compounds to the appropriate wells.

-

Include vehicle control wells (medium with DMSO) and positive control wells (a known cytotoxic agent like Doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Reagent Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

-

Signal Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each active compound.

-

Visualizing the HTS Workflow

This diagram outlines the logical progression of a typical HTS campaign.

Caption: High-Throughput Screening (HTS) cascade for hit identification.

Part 3: Mechanism of Action (MoA) and Lead Optimization

Identifying a "hit" is only the beginning. Understanding how a compound works is crucial for its development into a therapeutic. Many furan derivatives exert their anticancer effects by modulating critical cell signaling pathways.[12]

Common Mechanistic Target: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[12] Some novel furan derivatives have been shown to exhibit potent antiproliferative activity by suppressing this pathway, often through the promotion of the tumor suppressor PTEN.[6][13]

Visualizing a Key Signaling Pathway

The diagram below shows a simplified PI3K/Akt pathway and a potential point of intervention for a furan-based inhibitor.

Caption: Furan compound inhibiting the PI3K/Akt pathway via PTEN promotion.

Experimental Protocol: Western Blot for Akt Phosphorylation

To validate that a hit compound inhibits the PI3K/Akt pathway, one can measure the phosphorylation status of Akt using a Western blot. A decrease in phosphorylated Akt (p-Akt) indicates pathway inhibition.

-

Cell Treatment and Lysis:

-

Treat cancer cells with the furan compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt. A β-actin antibody is used as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduced p-Akt/Total Akt ratio in treated cells compared to control confirms pathway inhibition.

-

Structure-Activity Relationship (SAR) and Lead Optimization

Data from screening and MoA studies informs the next round of synthesis. SAR analysis reveals which chemical modifications enhance potency and selectivity.[4] For instance, the position and electronic nature of substituents on the furan ring are often critical.[4]

Table 1: Example SAR Data for Furan-Based Anticancer Agents

The following data, adapted from the literature, illustrates how modifications to a furan-chalcone scaffold can dramatically impact cytotoxicity against the HL-60 cancer cell line.[4]

| Compound ID | Core Structure | Key Modifications | IC₅₀ (µM)[4] | Fold Improvement |

| 9 | Chalcone | Reference 2',4'-dihydroxychalcone | 305 | - |

| 8 | Furan-Chalcone | Furan ring fused to A-ring of chalcone | 17.2 | >17x |

| 6a | Furan-Chalcone | Isomer 1 (specific furan attachment) | 20.9 | ~14x |

| 6s | Furan-Chalcone | Isomer 2 (different furan attachment) | 70.8 | ~4x |

This data clearly demonstrates that the incorporation of a furan ring significantly enhances potency.[4] The specific point of attachment is also crucial, providing a clear vector for lead optimization.[4]

Conclusion and Future Outlook

The discovery of novel furan-based bioactive compounds is a dynamic and structured process that integrates synthetic chemistry, high-throughput biology, and mechanistic studies. The furan scaffold's proven track record and chemical tractability ensure its continued prominence in drug discovery.[7][14] Future efforts will likely focus on developing more complex, three-dimensional furan-based structures and employing computational methods to predict bioactivity and optimize drug-like properties, accelerating the journey from initial hit to clinical candidate.[7]

References

- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- BenchChem. (2025).

- ResearchGate. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.

- PubMed. (n.d.).

- Semantic Scholar. (n.d.).

- Indian Journal of Chemistry. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule.

- PubMed. (2012). Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. European Journal of Medicinal Chemistry.

- Journal of Inflammation Research. (2020).

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Divine College of Pharmacy.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- World Journal of Pharmaceutical Research. (2024).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- J-Stage. (n.d.). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)

- Banerjee, R., et al. (2009). Medicinal significance of furan derivatives: A Review.

- ResearchGate. (n.d.). Synthesis of Furans – Recent Advances.

- Chemical & Engineering News. (n.d.).

- Journal of Drug Delivery and Therapeutics. (n.d.).

- BenchChem. (2025). Furan-Based Compounds: A Comparative Guide to Their Antimicrobial Activity. BenchChem.

- BenchChem. (2025). Biological activity of furan derivatives like (5-Octylfuran-2-YL)methanol. BenchChem.

- ResearchGate. (n.d.). Bioactive compounds containing furan framework.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.

- Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.

- Journal of Pharmaceutical and Allied Sciences. (2024). Furan: A Promising Scaffold for Biological Activity.

- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.

- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development.

- Luo, J., et al. (n.d.). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds.

- Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.

- BenchChem. (2025).

- ResearchGate. (n.d.). Examples of furan derivatives with biological activity.

- ACS Medicinal Chemistry Letters. (2025). Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition.

Sources

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijabbr.com [ijabbr.com]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

A Strategic Approach to the Preliminary In Vitro Screening of N-(4-amino-2-chlorophenyl)furan-2-carboxamide: A Technical Guide

Introduction: Unveiling the Potential of a Novel Furan-2-Carboxamide Derivative

N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core.[1][2] While specific biological data for this exact molecule is not extensively documented in publicly available literature, the furan-2-carboxamide scaffold is a well-recognized pharmacophore present in numerous compounds with significant therapeutic potential. Derivatives of furan-2-carboxamide have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] This guide outlines a comprehensive and logical in vitro screening cascade to elucidate the potential therapeutic value of this compound.

The proposed screening strategy is designed to be both efficient and informative, beginning with broad cytotoxicity assessments and progressing to more specific assays based on the initial findings. This tiered approach allows for a systematic evaluation of the compound's biological activity profile, providing a solid foundation for further preclinical development.

Part 1: Foundational Cytotoxicity and Antiproliferative Screening

The initial step in evaluating any novel compound is to determine its general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potential as an anticancer agent and helps to identify cell lines that are particularly sensitive to its effects.

Rationale for Cell Line Selection

A diverse panel of cancer cell lines is recommended to capture a wide range of potential anticancer activities. The selection should include representatives from different cancer types, such as:

-

Hepatocellular Carcinoma (HepG2, Huh-7): Furan-2-carboxamide derivatives have shown activity against these lines.[3][4]

-

Breast Cancer (MCF-7): A common model for hormone-dependent breast cancer, also sensitive to furan derivatives.[3][4][5]

-

Cervical Cancer (HeLa): A robust and widely used cell line in cancer research.[6]

-

Colon Cancer (SW620): To assess activity against gastrointestinal malignancies.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3][4]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Anticipated Data and Interpretation

The results of the MTT assay can be summarized in a table to compare the IC50 values across different cell lines.

| Cell Line | Compound | IC50 (µM) |

| HepG2 | This compound | TBD |

| Huh-7 | This compound | TBD |

| MCF-7 | This compound | TBD |

| HeLa | This compound | TBD |

| SW620 | This compound | TBD |

| HepG2 | Doxorubicin (Positive Control) | Expected < 10 µM |

Workflow for Antiproliferative Screening

Caption: Workflow for determining the antiproliferative activity of the test compound.

Part 2: Antimicrobial Activity Screening

The furan-2-carboxamide scaffold is also known to be present in compounds with antimicrobial properties.[3][4][7] Therefore, a preliminary screening against a panel of pathogenic bacteria and fungi is a logical next step.

Rationale for Microorganism Selection

The panel should include both Gram-positive and Gram-negative bacteria, as well as a representative fungal species, to assess the breadth of antimicrobial activity.

-

Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus cereus.

-

Gram-negative bacteria: Escherichia coli (a common cause of urinary tract and gastrointestinal infections) and Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance).

-

Fungi: Candida albicans (an opportunistic fungal pathogen).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Serially dilute the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi) and a negative control (no compound).[3]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticipated Data and Interpretation

The MIC values will indicate the potency of the compound against the tested microorganisms.

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | TBD |

| Bacillus cereus | This compound | TBD |

| Escherichia coli | This compound | TBD |

| Pseudomonas aeruginosa | This compound | TBD |

| Candida albicans | This compound | TBD |

| S. aureus | Gentamicin (Positive Control) | Expected < 8 µg/mL |

| C. albicans | Amphotericin B (Positive Control) | Expected < 2 µg/mL |

Caption: Workflow for assessing the inhibition of nitric oxide production.

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically-grounded framework for the preliminary in vitro screening of this compound. The proposed assays will generate critical data on its potential cytotoxic, antimicrobial, and anti-inflammatory activities. Positive results in any of these primary screens will warrant further investigation, including more detailed mechanistic studies, evaluation in additional cell lines and microbial strains, and ultimately, in vivo efficacy studies. The systematic approach outlined herein will ensure a thorough and efficient initial evaluation of this novel compound, paving the way for its potential development as a new therapeutic agent.

References

- IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS - vels. (2018-12-11).

-

(PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - ResearchGate. (2023-06-01). Available at: [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available at: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. Available at: [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - NIH. (2023-06-06). Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022-04-18). Available at: [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025-08-10). Available at: [Link]

-

This compound | C11H9ClN2O2 | CID 721121 - PubChem. Available at: [Link]

-

Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed. (2021-01-08). Available at: [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023-06-06). Available at: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. Available at: [Link]

Sources

- 1. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of N-(4-amino-2-chlorophenyl)furan-2-carboxamide

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold